molecular formula C13H19NO8 B081779 Phenylephrine bitartrate CAS No. 14787-58-7

Phenylephrine bitartrate

Cat. No. B081779
CAS RN: 14787-58-7
M. Wt: 317.29 g/mol
InChI Key: NHKOTKKHHYKARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of phenylephrine, including its bitartrate form, involves complex chemical processes. A practical synthesis of (R)-(−)-Phenylephrine hydrochloride, closely related to phenylephrine bitartrate, has been developed with high enantiomeric excess based on the hydrolytic kinetic resolution of a styrene oxide derivative (Gurjar et al., 1998). This synthesis process demonstrates the complexity and precision required in producing such compounds.

Molecular Structure Analysis

The molecular structure of phenylephrine bitartrate plays a crucial role in its chemical behavior and interactions. Studies like the one by Trommer et al. (2010) have used mass spectrometry to examine the structure and stability of phenylephrine salts, including the bitartrate form, providing insights into their molecular interactions and degradation pathways (Trommer et al., 2010).

Chemical Reactions and Properties

Phenylephrine bitartrate's chemical properties, such as its reaction to light and interaction with other substances, are significant for its applications. Trommer et al. (2010) found that phenylephrine bitartrate is prone to degradation when exposed to irradiation, indicating its sensitivity to environmental factors (Trommer et al., 2010).

Physical Properties Analysis

Understanding the physical properties of phenylephrine bitartrate, such as its solubility and interaction with water, is crucial. Research by Weldode (2023) explored the solubilizing tendency of phenylephrine hydrochloride with water, supported by intermolecular interaction studies, which can be extrapolated to understand similar properties of phenylephrine bitartrate (Weldode, 2023).

Chemical Properties Analysis

The chemical behavior of phenylephrine bitartrate, such as its interaction with other chemicals and its stability, is a key area of research. Studies like those by Trommer et al. (2010) provide insights into the degradation and oxidation products of phenylephrine salts, which are crucial for understanding its chemical properties and stability (Trommer et al., 2010).

Scientific Research Applications

  • Degradation Studies : Phenylephrine bitartrate, a form of the drug phenylephrine, shows a major degradation product when subjected to irradiation treatment. The degradation is more pronounced in the bitartrate form compared to the hydrochloride due to the additional decomposition sensitivity of the tartaric acid counterion (Trommer, Raith, & Neubert, 2010).

  • Safety and Efficacy : Phenylephrine bitartrate was added to the Final Monograph in 2006 for use as an oral nonprescription nasal decongestant. However, questions about its safety and efficacy still persist (Tietze, 2016).

  • Clinical Implications : Phenylephrine, including its bitartrate form, is used in a variety of clinical settings like treating hypotension, septic shock, and during cesarean delivery. It is effective in specific instances where its regional effects outweigh its global effects (Thiele, Nemergut, & Lynch, 2011).

  • Acute Stroke Treatment : Phenylephrine has been used in pilot studies for treating acute stroke, with results showing its feasibility and potential for improving neurological outcomes (Rordorf et al., 2001).

  • Analytical Determination : Techniques like capillary electrophoresis with amperometric detection have been developed for the determination of phenylephrine bitartrate among other adrenergic drugs, demonstrating its importance in pharmacological studies (Huang, Zhang, Zhan, & Chen, 2010).

  • Physiological Effects : The application of phenylephrine has been studied in contexts like increasing anal sphincter resting pressure, indicating its role in treatments related to sphincter muscle control (Carapeti, Kamm, Evans, & Phillips, 1999).

Safety And Hazards

Phenylephrine bitartrate may cause side effects such as nausea, vomiting, headache, and anxiety . Severe side effects may include a slow heart rate, intestinal ischemia, chest pain, kidney failure, and tissue death at the site of injection .

properties

IUPAC Name

2,3-dihydroxybutanedioic acid;3-[1-hydroxy-2-(methylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKOTKKHHYKARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627790
Record name 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylephrine bitartrate

CAS RN

14787-58-7, 17162-39-9
Record name 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(β-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-Phenylephrine Bitartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylephrine bitartrate
Reactant of Route 2
Phenylephrine bitartrate
Reactant of Route 3
Phenylephrine bitartrate
Reactant of Route 4
Reactant of Route 4
Phenylephrine bitartrate
Reactant of Route 5
Phenylephrine bitartrate
Reactant of Route 6
Reactant of Route 6
Phenylephrine bitartrate

Citations

For This Compound
91
Citations
H Trommer, K Raith, RHH Neubert - Journal of pharmaceutical and …, 2010 - Elsevier
… hydrochloride and phenylephrine bitartrate. Photostability … Irradiation treatment indicated that phenylephrine bitartrate is … signals after irradiation treatment of phenylephrine bitartrate. …
Number of citations: 14 www.sciencedirect.com
F Inayat, A Saeed, S Taj, S Kulsoom… - American Journal of …, 2023 - journals.lww.com
To the Editor: Phenylephrine, an a-adrenergic agonist, is often used for nasal decongestion, dilating pupils, and increasing blood pressure in severe hypotension. Although it has an …
Number of citations: 3 journals.lww.com
E El-Alali, T Alhmoud - ACG Case Reports Journal, 2020 - ncbi.nlm.nih.gov
… OTC phenylephrine containing product Phenylephrine HCl 5 mg, acetaminophen 325 mg, and dextromethorphan hydrobromide 10 mg Phenylephrine bitartrate 7.8 mg, aspirin 325 mg, …
Number of citations: 4 www.ncbi.nlm.nih.gov
PW Ward, TM Shaneyfelt, RM Roan - Case Reports, 2014 - casereports.bmj.com
… to further question the patient about vasoconstrictor medication usage and she recalled taking ‘a lot’ of a nasal decongestant containing aspirin 325 mg and phenylephrine bitartrate 7.8 …
Number of citations: 12 casereports.bmj.com
PJ Gomm, SI Weston… - Medicine, Science and …, 1990 - journals.sagepub.com
Subjects suffering from respiratory diseases occasionally experience difficulty when attempting to provide breath samples to satisfy the requirements of breath alcohol testing devices. In …
Number of citations: 20 journals.sagepub.com
F Assimacopoulos-Jeannet, JG McCormack… - FEBS letters, 1983 - Elsevier
In isolated rat hepatocytes phenylephrine promotes a rapid increase in the amount of pyruvate dehydrogenase present in its active form (PDH a ). This action is mediated by α 1 -…
Number of citations: 64 www.sciencedirect.com
RJ Alliott, BD Lang, DRW Rawson, WJH Leckie - Br Med J, 1972 - bmj.com
… two and six puffs of the Ventolin inhalant (salbutamol 100 ,ug per puff) with two and six puffs of the Medihaler-Duo (isoprenaline hydrochloride 160 ,ug and phenylephrine bitartrate 240 …
Number of citations: 36 www.bmj.com
JL Grant, N Werfelman, MR Cook, W Metherall - Chest, 1971 - Elsevier
… The D cartridges contain isoproterenol hydrochloride and phenylephrine bitartrate in a suspension of inert particles. Each press on the plunger delivers 137 μg of isoproterenol and 126 …
Number of citations: 4 www.sciencedirect.com
SW Stein, CG Thiel - Journal of aerosol medicine and pulmonary …, 2017 - liebertpub.com
… Medihaler Duo, the first combination MDI therapy for treatment of asthma, delivered isoproterenol hydrochloride and phenylephrine bitartrate and was approved in 1962. …
Number of citations: 298 www.liebertpub.com
R Laboratones
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.